(R)-2-Hydroxybutanoyl-CoA: A Comprehensive Technical Guide on its Discovery, Synthesis, and Metabolic Significance
(R)-2-Hydroxybutanoyl-CoA: A Comprehensive Technical Guide on its Discovery, Synthesis, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-hydroxybutanoyl-CoA is a chiral short-chain acyl-coenzyme A thioester that plays a role as an intermediate in key metabolic pathways, including fatty acid β-oxidation and ketone body metabolism.[1] Its stereospecific structure, with a hydroxyl group at the C2 position in the R-configuration, is crucial for its recognition and processing by specific metabolic enzymes. This technical guide provides an in-depth overview of the current knowledge surrounding (R)-2-hydroxybutanoyl-CoA, including its metabolic context, proposed chemical and enzymatic synthesis methodologies, and analytical considerations. While direct evidence for its role in signaling pathways is currently limited, its position within central metabolism suggests potential indirect regulatory functions. This document aims to serve as a valuable resource for researchers investigating short-chain acyl-CoA metabolism and its implications in health and disease.
Discovery and Metabolic Context
While the precise historical first identification of (R)-2-hydroxybutanoyl-CoA is not prominently documented in readily available literature, its existence as a metabolic intermediate has been inferred from the broader understanding of fatty acid α- and β-oxidation pathways. The discovery of 2-hydroxyacyl-CoA lyase (HACL), an enzyme responsible for the cleavage and formation of 2-hydroxyacyl-CoAs, provided a clear enzymatic basis for the presence of such molecules in mammalian cells.[2]
(R)-2-hydroxybutanoyl-CoA is recognized as an intermediate in the metabolism of short, straight-chain fatty acids. Its formation and degradation are intrinsically linked to the activity of various enzymes within the mitochondria and peroxisomes.
Role in Fatty Acid β-Oxidation
The canonical β-oxidation pathway involves a recurring sequence of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[3] (R)-2-hydroxybutanoyl-CoA can be considered an intermediate in variations of this pathway, particularly in the metabolism of odd-chain or modified fatty acids.
Involvement in Ketone Body Metabolism
Ketone bodies are produced in the liver from fatty acids during periods of fasting, prolonged exercise, or low carbohydrate intake and serve as an alternative energy source for extrahepatic tissues.[4] The metabolism of ketone bodies involves the interconversion of various acyl-CoA molecules, and (R)-2-hydroxybutanoyl-CoA is considered a potential, though not primary, intermediate in these pathways.
Synthesis of (R)-2-Hydroxybutanoyl-CoA
The synthesis of (R)-2-hydroxybutanoyl-CoA can be approached through both chemical and enzymatic methods. While specific protocols for this exact molecule are scarce, methodologies for analogous short-chain acyl-CoAs can be adapted.
Chemical Synthesis
Chemical synthesis offers the advantage of producing larger quantities of the desired compound. Two common methods for the synthesis of acyl-CoA thioesters are the mixed anhydride (B1165640) method and the use of carbonyldiimidazole (CDI) as an activating agent.[5][6]
Table 1: Overview of Chemical Synthesis Methods for Acyl-CoAs
| Method | Activating Agent | Starting Material | General Yield Range | Reference |
| Mixed Anhydride | Ethylchloroformate | (R)-2-hydroxybutanoic acid | 40-60% | [5] |
| Carbonyldiimidazole (CDI) | Carbonyldiimidazole | (R)-2-hydroxybutanoic acid | 50-90% | [5] |
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Dissolve (R)-2-hydroxybutanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
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Cool the solution to 0°C and add triethylamine.
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Slowly add ethylchloroformate to the reaction mixture and stir for 1-2 hours at 0°C to form the mixed anhydride.
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In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate) at 0°C.
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Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining the temperature at 0°C.
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Allow the reaction to proceed for several hours at room temperature.
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Purify the resulting (R)-2-hydroxybutanoyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis
Enzymatic synthesis provides high stereospecificity, a significant advantage for producing the (R)-enantiomer of 2-hydroxybutanoyl-CoA. The key enzyme for this transformation is 2-hydroxyacyl-CoA lyase (HACL), which can catalyze the reversible condensation of an aldehyde with formyl-CoA.[7]
Table 2: Key Enzyme for the Biosynthesis of (R)-2-Hydroxybutanoyl-CoA
| Enzyme | EC Number | Reaction | Substrates |
| 2-Hydroxyacyl-CoA lyase/synthase (HACL/S) | 4.1.2.n | Acyloin condensation | Propanal + Formyl-CoA |
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Clone and express a suitable 2-hydroxyacyl-CoA lyase (HACL) enzyme, for example, from Rhodospirillales bacterium.
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Purify the recombinant HACL protein using standard chromatography techniques (e.g., affinity and size-exclusion chromatography).
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Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), MgCl₂, thiamine (B1217682) pyrophosphate (TPP), Coenzyme A, propanal, and formyl-CoA.
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Initiate the reaction by adding the purified HACL enzyme.
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Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
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Monitor the formation of (R)-2-hydroxybutanoyl-CoA using LC-MS/MS.
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Purify the product using RP-HPLC.
Signaling Pathways and Logical Relationships
While direct involvement of (R)-2-hydroxybutanoyl-CoA in cell signaling has not been definitively established, its position as a metabolic intermediate suggests potential indirect regulatory roles. Alterations in its concentration could reflect metabolic shifts that, in turn, influence signaling pathways. For instance, the accumulation of short-chain acyl-CoAs can impact protein acylation, a post-translational modification that modulates protein function and signaling.
Below are diagrams illustrating the metabolic context and a proposed enzymatic synthesis workflow for (R)-2-hydroxybutanoyl-CoA.
Caption: Metabolic context of (R)-2-hydroxybutanoyl-CoA.
Caption: Experimental workflow for enzymatic synthesis.
Quantitative Data
Precise quantitative data for the synthesis of (R)-2-hydroxybutanoyl-CoA is not extensively available. However, based on studies of similar acyl-CoAs, expected yields and relevant kinetic parameters for the involved enzymes can be estimated.
Table 3: Estimated Yields for (R)-2-Hydroxybutanoyl-CoA Synthesis
| Synthesis Method | Estimated Yield (%) | Notes |
| Chemical (Mixed Anhydride) | 40 - 60 | Yields can vary based on reaction conditions and purification efficiency. |
| Chemical (CDI) | 50 - 90 | Generally provides higher yields than the mixed anhydride method for many acyl-CoAs. |
| Enzymatic (HACL) | Variable | Highly dependent on enzyme activity, substrate concentrations, and reaction optimization. |
Table 4: Kinetic Parameters of 2-Hydroxyacyl-CoA Lyase (HACL) with Related Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~1.1 x 104 | [7] |
| Formaldehyde (for condensation) | Variable | Variable | Up to 7-fold improvement with engineered variants | [8] |
Note: Kinetic parameters are highly dependent on the specific HACL enzyme variant and experimental conditions.
Conclusion and Future Directions
(R)-2-hydroxybutanoyl-CoA is a metabolically significant intermediate whose precise roles and regulation are still being elucidated. While robust methods for its chemical and enzymatic synthesis can be adapted from protocols for similar molecules, there is a clear need for the development and publication of specific, optimized procedures that include detailed quantitative analysis. Future research should focus on:
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Definitive Discovery: Uncovering the primary literature that first identified (R)-2-hydroxybutanoyl-CoA to provide a complete historical context.
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Optimized Synthesis: Developing and reporting detailed, high-yield synthesis protocols for (R)-2-hydroxybutanoyl-CoA.
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Kinetic Characterization: Determining the kinetic parameters of enzymes that specifically interact with (R)-2-hydroxybutanoyl-CoA.
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Signaling Roles: Investigating the potential direct or indirect roles of (R)-2-hydroxybutanoyl-CoA in cellular signaling pathways, including its impact on protein acylation and other regulatory mechanisms.
A deeper understanding of (R)-2-hydroxybutanoyl-CoA will provide valuable insights into the intricate network of fatty acid and ketone body metabolism and may reveal novel therapeutic targets for metabolic disorders.
References
- 1. (R)-2-hydroxybutanoyl-CoA | Benchchem [benchchem.com]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry Class notes: Fatty acid Metabolism : Regulation of Fatty Acid Oxidation (Part 2) [edusanjalbiochemist.blogspot.com]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
